molecular formula C18H17Cl2N3O5 B1192240 azoCm

azoCm

Cat. No.: B1192240
M. Wt: 426.25
InChI Key: CYQGLNMDGKQWHT-IWTQRCOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

azoCm is a photoresponsive azobenzene derivative widely studied for its application in RNA aptamer systems. It exists in two light-induced isoforms: cis-azoCm and trans-azoCm, which interconvert under specific wavelengths (e.g., λ = 365 nm for isomerization) . This property enables precise spatiotemporal control of RNA interactions, making it a key tool in synthetic biology for regulating gene expression .


The development of this compound-binding RNA aptamers involved systematic evolution of ligands by exponential enrichment (SELEX). Initial SELEX experiments yielded aptamer 42, which showed selective binding but failed to function as a riboswitch in vivo in Saccharomyces cerevisiae . Subsequent light-SELEX protocols enriched aptamers with a conserved 13-nt "light motif" that discriminates between cis- and trans-azoCm isoforms . Despite these advances, this compound aptamers exhibited modest regulatory factors (1.25–1.35-fold) in gene expression, highlighting challenges in translating in vitro binding efficiency to biological systems .

Thermodynamic studies reveal distinct enthalpy (ΔH) profiles for cis- and trans-azoCm, with ΔH values varying significantly with molar ratios . For example, cis-azoCm shows a gradual increase in ΔH (up to ~12 kJ/mol) as molar ratios rise, while trans-azoCm remains stable (~5 kJ/mol), suggesting isomer-specific binding energetics .

Properties

Molecular Formula

C18H17Cl2N3O5

Molecular Weight

426.25

IUPAC Name

4-((E)-(4-((1R,2R)-2-(2,2-dichloroacetamido)-1,3-dihydroxypropyl)phenyl)diazenyl)benzoic acid

InChI

InChI=1S/C18H17Cl2N3O5/c19-16(20)17(26)21-14(9-24)15(25)10-1-5-12(6-2-10)22-23-13-7-3-11(4-8-13)18(27)28/h1-8,14-16,24-25H,9H2,(H,21,26)(H,27,28)/b23-22+/t14-,15-/m1/s1

InChI Key

CYQGLNMDGKQWHT-IWTQRCOGSA-N

SMILES

OC(C(C=C1)=CC=C1/N=N/C2=CC=C([C@@H](O)[C@H](NC(C(Cl)Cl)=O)CO)C=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

azoCm

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares azoCm with structurally or functionally analogous compounds, emphasizing binding affinity, regulatory mechanisms, and applications.

Compound Kd (Binding Affinity) Mechanism Regulatory Factor Key Applications References
This compound Not reported Light-induced isomerization 1.25–1.35-fold Optogenetics, synthetic biology
Theophylline 0.1 μM Small-molecule binding Variable Gene expression control
Tetracycline 0.8 nM Translation inhibition High Antibiotic-responsive systems
PARO (paromomycin) 20 nM Ribosomal RNA binding Moderate Antibiotic sensing
TPP riboswitch Not reported Metabolite binding High Metabolic regulation

Key Differences and Insights:

Binding Affinity and Specificity: Tetracycline and PARO exhibit nanomolar Kd values, indicating stronger binding than this compound (Kd uncharacterized) . this compound's binding is contingent on isomerization, offering unique control but requiring precise light conditions .

Mechanistic Complexity :

  • Unlike metabolite-dependent riboswitches (e.g., TPP), this compound relies on photoresponsive structural changes, enabling external modulation without cellular metabolites .
  • Theophylline aptamers regulate gene expression via frameshifting or ribozyme activation, whereas this compound aptamers depend on conformational RNA switches .

Performance in Biological Systems :

  • Tetracycline aptamers show robust translation inhibition in S. cerevisiae, whereas this compound aptamers underperform in vivo due to low regulatory efficiency .
  • This compound's thermodynamic instability (cis vs. trans ΔH differences) may contribute to inconsistent activity in dynamic cellular environments .

Applications :

  • This compound is favored for light-controlled systems, such as optogenetic circuits, while PARO and tetracycline are used in antibiotic detection and resistance studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azoCm
Reactant of Route 2
azoCm

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